4-(4-Methoxypyrimidin-2-YL)benzaldehyde
Description
Contextualization of Pyrimidine (B1678525) and Benzaldehyde (B42025) Scaffolds in Medicinal Chemistry and Organic Synthesis
The foundational components of 4-(4-Methoxypyrimidin-2-YL)benzaldehyde, the pyrimidine and benzaldehyde scaffolds, each possess a rich history and a broad spectrum of applications in scientific research.
The pyrimidine ring system is a fundamental heterocyclic structure with a wide and profound presence in nature and synthetic chemistry. researchgate.netnih.gov Its historical significance is rooted in its presence as a core component of the nucleobases cytosine, thymine, and uracil, which are essential building blocks of the nucleic acids DNA and RNA. nih.govnih.gov This inherent biological role has made pyrimidine and its derivatives a focal point for medicinal chemists for decades. nih.gov
In the realm of drug discovery, pyrimidine derivatives have demonstrated a vast array of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and antihypertensive properties. nih.govrsc.org The versatility of the pyrimidine scaffold allows it to interact with a wide range of biological targets, such as enzymes and receptors, often by mimicking endogenous molecules. nih.gov Consequently, a significant number of FDA-approved drugs incorporate the pyrimidine motif, highlighting its continued importance in modern medicine. nih.gov The ongoing exploration of pyrimidine-based compounds continues to yield novel therapeutic agents with improved efficacy and selectivity. mdpi.com
| Pharmacological Activity | Examples of Pyrimidine-Based Drugs/Candidates | Reference |
|---|---|---|
| Anticancer | 5-Fluorouracil, Palbociclib, Imatinib | nih.gov |
| Antiviral | Zidovudine (AZT), Lamivudine | nih.gov |
| Antibacterial | Trimethoprim, Sulfadiazine | nih.gov |
| Anti-inflammatory | Rosuvastatin (statin with pyrimidine ring) | rsc.org |
| Antihypertensive | Minoxidil | nih.gov |
Benzaldehyde, the simplest aromatic aldehyde, and its derivatives are indispensable tools in organic synthesis and possess a range of functional applications. chemimpex.com The aldehyde functional group is highly reactive and participates in a wide array of chemical transformations, making benzaldehyde derivatives key starting materials and intermediates for the synthesis of more complex molecules. chemimpex.com
In synthetic chemistry, benzaldehydes are precursors to a multitude of compounds, including cinnamic acids, mandelic acid, and various heterocyclic systems, through reactions such as aldol (B89426) condensations, the Perkin reaction, and multicomponent reactions. rsc.org This synthetic versatility allows for the construction of diverse molecular architectures. rsc.org Beyond their role as intermediates, benzaldehyde derivatives themselves can exhibit biological activity, including antimicrobial and antifungal properties. chemimpex.com They are also widely used as flavoring agents and fragrances in the food, cosmetic, and pharmaceutical industries. chemimpex.com
The conjugation of pyrimidine and benzaldehyde scaffolds into hybrid molecules has been explored as a strategy to generate novel compounds with potentially enhanced or unique biological activities. researchgate.net The synthesis of such hybrids is often achieved through established chemical reactions, such as the Biginelli reaction, which allows for the one-pot synthesis of dihydropyrimidinones from an aldehyde, a β-ketoester, and urea (B33335) or thiourea. researchgate.net
Studies on pyrimidine-benzaldehyde hybrids have revealed a range of interesting pharmacological properties. For instance, certain derivatives have shown promising results as antimicrobial and anticancer agents. researchgate.net The rationale behind creating these hybrid structures is that the combined molecule may exhibit synergistic effects, where the biological activity is greater than the sum of the individual components, or it may interact with multiple biological targets. researchgate.net The benzaldehyde moiety can also serve as a reactive handle for further chemical modifications, allowing for the generation of a library of related compounds for structure-activity relationship (SAR) studies. rsc.org
Rationale for Advanced Research on the this compound Framework
The specific structural arrangement of this compound provides a strong impetus for its further investigation in chemical and medicinal research.
Unique Structural Features and Potential for Molecular Diversity
The framework of this compound possesses distinct structural characteristics that make it an attractive target for research. The molecule consists of a pyrimidine ring substituted with a methoxy (B1213986) group at the 4-position and linked to a benzaldehyde moiety at the 2-position. The methoxy group, being an electron-donating group, can influence the electronic properties of the pyrimidine ring, potentially modulating its interaction with biological targets. rsc.org The linkage at the 2-position of the pyrimidine ring provides a specific spatial orientation of the two aromatic systems.
This scaffold offers significant potential for generating molecular diversity. The aldehyde group of the benzaldehyde moiety is a versatile functional handle that can be readily transformed into a wide range of other functional groups or used in various condensation reactions to build more complex structures. Furthermore, the methoxy group on the pyrimidine ring can be potentially demethylated to a hydroxyl group, which can then be further functionalized. The hydrogen atoms on the pyrimidine and benzene (B151609) rings also present opportunities for substitution, allowing for the fine-tuning of the molecule's steric and electronic properties. This capacity for modification is crucial for optimizing biological activity and pharmacokinetic properties in drug discovery programs.
Hypothetical Pharmacological Relevance and Scaffold Potential
The scaffold of this compound holds considerable potential for the development of novel therapeutic agents. The combination of the electron-rich methoxypyrimidine ring and the electrophilic benzaldehyde group could lead to compounds with unique activities. For instance, derivatives of this scaffold could be explored for their potential as inhibitors of enzymes involved in disease processes, such as kinases or dehydrogenases. The structural framework could also serve as a template for the design of antagonists for various cellular receptors. The exploration of the pharmacological space around this scaffold through the synthesis and screening of a diverse library of derivatives is a promising avenue for the discovery of new lead compounds in drug development. ijnrd.orgmdpi.com
| Compound Name |
|---|
| This compound |
| 5-Fluorouracil |
| Palbociclib |
| Imatinib |
| Zidovudine |
| Lamivudine |
| Trimethoprim |
| Sulfadiazine |
| Rosuvastatin |
| Minoxidil |
| Cinnamic acid |
| Mandelic acid |
| Cytosine |
| Thymine |
| Uracil |
Structure
3D Structure
Properties
IUPAC Name |
4-(4-methoxypyrimidin-2-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-16-11-6-7-13-12(14-11)10-4-2-9(8-15)3-5-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYWXCVUSLLOSAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40627134 | |
| Record name | 4-(4-Methoxypyrimidin-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40627134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
433920-94-6 | |
| Record name | 4-(4-Methoxypyrimidin-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40627134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Computational Chemistry and Quantum Chemical Investigations of 4 4 Methoxypyrimidin 2 Yl Benzaldehyde
Electronic Structure Analysis via Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular properties like geometry, vibrational frequencies, and electronic distribution. For pyrimidine (B1678525) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), provide deep insights into their reactivity and stability. wjarr.comijcce.ac.ir
Molecular Orbitals: Frontier Molecular Orbital (HOMO-LUMO) Analysis and Electronic Transitions
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.
In studies of similar pyrimidine derivatives, the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions. For 4-(4-Methoxypyrimidin-2-YL)benzaldehyde, it is anticipated that the HOMO would be spread across the methoxypyrimidine ring and the benzaldehyde (B42025) moiety, while the LUMO might be concentrated on the pyrimidine ring and the carbonyl group. The energy gap is expected to be in a range that indicates a stable yet reactive molecule, a common characteristic for compounds with potential biological activity. wjarr.com For instance, studies on other pyrimidine derivatives have reported HOMO-LUMO gaps in the range of 3.63 eV to 3.88 eV. wjarr.com A smaller HOMO-LUMO gap generally points to a higher polarizability and greater chemical reactivity.
Table 1: Illustrative Frontier Molecular Orbital Energies for a Pyrimidine Derivative
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -5.46 to -5.57 |
| ELUMO | -1.59 to -1.94 |
| Energy Gap (ΔE) | 3.63 to 3.88 |
Data is illustrative and based on findings for similar pyrimidine derivatives. wjarr.com
Molecular Electrostatic Potential (MEP) Surfaces and Charge Distribution
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map uses a color scale to represent different potential values. Typically, red regions indicate negative electrostatic potential, associated with electron-rich areas and susceptibility to electrophilic attack. Conversely, blue regions denote positive electrostatic potential, corresponding to electron-poor areas and favorability for nucleophilic attack. Green and yellow areas represent intermediate potential values.
For this compound, the MEP surface is expected to show the most negative potential (red) around the oxygen atom of the carbonyl group and the nitrogen atoms of the pyrimidine ring, making these the likely sites for electrophilic interaction. researchgate.net The hydrogen atoms, particularly the one on the aldehyde group, would likely exhibit a positive potential (blue), indicating them as sites for nucleophilic attack. researchgate.net Such analyses are critical in understanding intermolecular interactions, including hydrogen bonding.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density. These interactions contribute significantly to the stability of the molecule. The analysis involves the study of interactions between filled (donor) and empty (acceptor) orbitals and their associated stabilization energies (E(2)).
In a molecule like this compound, NBO analysis would likely reveal significant delocalization of electron density between the pyrimidine and benzene (B151609) rings. Key interactions would include those between the lone pairs of the oxygen and nitrogen atoms and the antibonding orbitals of adjacent bonds. For example, in related pyrimidine derivatives, NBO analysis has been used to quantify the stability conferred by hyperconjugative interactions. researchgate.net The stabilization energies calculated through NBO analysis provide quantitative insights into the strength of these intramolecular interactions. researchgate.net
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of a molecule are critical to its function, especially in a biological context. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the potential energy surface of a molecule and identify its stable conformations.
Global and Local Minima Identification
Conformational analysis aims to identify all possible low-energy structures (conformers) of a molecule. This is typically done by systematically rotating the rotatable bonds and calculating the energy of each resulting conformation. The structures corresponding to the lowest energies are the global and local minima on the potential energy surface. For this compound, the key rotatable bonds are between the pyrimidine and benzene rings, and the methoxy (B1213986) group. A study on a related compound, 2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzaldehyde, revealed a non-planar structure with a significant dihedral angle between the benzene and pyrimidine rings of 55.57°. nih.govresearchgate.net This suggests that steric hindrance plays a crucial role in determining the preferred conformation.
Torsional Energy Profiles of Key Rotatable Bonds
The torsional energy profile illustrates the change in energy as a function of the dihedral angle around a specific rotatable bond. This profile provides information about the energy barriers to rotation and the relative stability of different conformers. For this compound, the rotation around the C-C bond connecting the two rings and the C-O bond of the methoxy group are of particular interest. The energy barriers for methyl group rotation in similar molecules can be influenced by both intramolecular steric interactions and intermolecular forces in a crystal lattice. nih.gov Molecular dynamics simulations can further elucidate the dynamic behavior of the molecule, showing how it explores different conformational states over time. researchgate.net The energy required to rotate bonds in a molecule can be significant, with higher energy values indicating more strained or less stable conformations. researchgate.net
Reactivity Prediction and Mechanistic Insights from Quantum Chemical Descriptors
Quantum chemical descriptors are instrumental in understanding the intrinsic electronic properties of a molecule, offering predictive insights into its reactivity and the mechanisms of its chemical transformations. For this compound, these computational tools can elucidate the most probable sites for electrophilic and nucleophilic attack and map out the landscape of non-covalent forces that govern its interactions.
Fukui Functions and Electrophilic/Nucleophilic Site Prediction
Fukui functions are a cornerstone of Conceptual Density Functional Theory (DFT) for predicting chemical reactivity. researchgate.net They quantify the change in electron density at a specific point in a molecule as the total number of electrons changes, thereby identifying the regions most susceptible to electrophilic, nucleophilic, and radical attack. The local reactivity of different atomic sites can be assessed by calculating the condensed Fukui functions (ƒk+, ƒk-, ƒk0).
ƒk+ : Measures the reactivity towards a nucleophilic attack (electron acceptance). A higher value indicates a more electrophilic site.
ƒk- : Measures the reactivity towards an electrophilic attack (electron donation). A higher value indicates a more nucleophilic site.
ƒk0 : Indicates susceptibility to radical attack.
For this compound, the primary reactive sites can be predicted based on its functional groups. The aldehyde group's carbonyl carbon is expected to be the most significant electrophilic site, exhibiting a high ƒk+ value due to the strong electron-withdrawing effect of the adjacent oxygen atom. This makes it highly susceptible to attack by nucleophiles.
Conversely, the pyrimidine ring's nitrogen atoms and the oxygen atom of the methoxy group are anticipated to be primary nucleophilic centers, characterized by high ƒk- values. The aromatic rings, particularly the benzaldehyde ring, will also exhibit nucleophilic character, though likely modulated by the electronic interplay with the pyrimidine substituent. These predictions are crucial for understanding the molecule's behavior in synthesis and biological interactions. canterbury.ac.uknih.gov
Table 1: Predicted Fukui Functions and Reactive Sites for this compound
| Atomic Site | Predicted Primary Reactivity | Controlling Fukui Function | Rationale |
|---|---|---|---|
| Aldehyde Carbon (C=O) | Electrophilic (Nucleophilic Attack) | ƒk+ | High positive partial charge due to polarization of the carbonyl bond. |
| Aldehyde Oxygen (C=O) | Nucleophilic (Electrophilic Attack) | ƒk- | Lone pair electrons available for donation. |
| Pyrimidine Nitrogens (N1, N3) | Nucleophilic (Electrophilic Attack) | ƒk- | Lone pair electrons make these sites basic and nucleophilic. |
| Methoxy Oxygen (-OCH3) | Nucleophilic (Electrophilic Attack) | ƒk- | Electron-donating character and available lone pairs. |
| Benzene & Pyrimidine Rings | Nucleophilic (Electrophilic Attack) | ƒk- | Delocalized π-electron system. |
Non-Covalent Interactions (NCI) and Intermolecular Forces
Non-covalent interactions (NCI) are critical in determining the supramolecular structure, crystal packing, and physical properties of a compound. researchgate.net NCI analysis, often visualized through isosurfaces, reveals the nature and strength of weak interactions like hydrogen bonds, van der Waals forces, and π-π stacking.
In the solid state of this compound, several key intermolecular forces are expected to dictate the crystal lattice. Weak C—H···O and C—H···N hydrogen bonds are likely to be prominent. nih.govresearchgate.net The hydrogen atoms on the benzaldehyde and pyrimidine rings can act as donors, interacting with the electronegative oxygen atoms of the aldehyde and methoxy groups, as well as the nitrogen atoms of the pyrimidine ring of neighboring molecules. nih.gov Furthermore, C—H···π interactions, where an aromatic C-H bond points towards the π-system of an adjacent ring, are also plausible. nih.govresearchgate.net These collective interactions contribute significantly to the stability of the crystal structure.
Theoretical Spectroscopic Analysis and Correlation with Experimental Data for Method Validation
Computational spectroscopy serves as a powerful tool for interpreting experimental data and validating theoretical models. By calculating spectra from first principles, typically using DFT, researchers can assign specific vibrational modes, predict NMR chemical shifts, and model electronic transitions, providing a detailed correlation between molecular structure and spectroscopic output. nih.govphyschemres.org
Vibrational (FT-IR, Raman) Spectra Calculation and Assignment
Theoretical calculations of vibrational spectra, such as Fourier-Transform Infrared (FT-IR) and Raman, are commonly performed using DFT methods like B3LYP with basis sets such as 6-311++G(d,p). nih.govnih.govresearchgate.net The computed harmonic frequencies are often scaled by an empirical factor to correct for anharmonicity and achieve better agreement with experimental results. researchgate.net Potential Energy Distribution (PED) analysis is then used to provide a quantitative assignment of each vibrational mode to specific internal coordinates (stretching, bending, torsion). nih.govresearchgate.net
For this compound, characteristic vibrational modes can be predicted. The most intense band in the FT-IR spectrum is expected to be the C=O stretching vibration of the aldehyde group, typically appearing in the 1680-1710 cm⁻¹ region. nih.gov Aromatic C-H stretching vibrations are predicted above 3000 cm⁻¹, while the C-H stretching of the methoxy group would be just below 3000 cm⁻¹. Vibrations corresponding to the C=C and C=N stretching of the aromatic and pyrimidine rings would appear in the 1400-1600 cm⁻¹ range. researchgate.netmdpi.com
Table 2: Predicted Key Vibrational Frequencies (FT-IR/Raman) for this compound
| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|
| Aromatic C-H Stretching | 3100 - 3000 | Medium | Strong |
| Aliphatic C-H Stretching (Methoxy) | 2980 - 2850 | Medium | Medium |
| Aldehyde C=O Stretching | 1710 - 1680 | Very Strong | Medium |
| Aromatic/Pyrimidine Ring C=C/C=N Stretching | 1600 - 1400 | Strong | Strong |
| C-O Stretching (Methoxy/Aryl Ether) | 1270 - 1200 | Strong | Weak |
| In-plane C-H Bending | 1300 - 1000 | Medium | Medium |
| Out-of-plane C-H Bending | 900 - 675 | Strong | Weak |
Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction
Theoretical prediction of ¹H and ¹³C NMR chemical shifts is a valuable method for structure elucidation and assignment of experimental spectra. mdpi.com The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is widely used for this purpose. mdpi.com Calculated chemical shifts (δ) are typically referenced against a standard compound like Tetramethylsilane (TMS).
For this compound, the ¹H NMR spectrum is expected to show a distinct singlet for the aldehyde proton at a downfield shift, typically between 9.9 and 10.1 ppm, due to the deshielding effect of the carbonyl group. The protons on the benzaldehyde and pyrimidine rings will appear in the aromatic region (7.0-9.0 ppm), with their precise shifts determined by their position relative to the substituents. The methoxy group protons will produce a characteristic singlet around 3.9-4.1 ppm.
In the ¹³C NMR spectrum, the aldehyde carbon is the most deshielded, predicted to resonate above 190 ppm. The carbons of the aromatic and pyrimidine rings would appear between 110 and 170 ppm, while the methoxy carbon would be found further upfield, typically around 55-60 ppm. mdpi.com
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aldehyde (-CHO) | 9.9 - 10.1 | 190 - 193 |
| Benzene Ring (ortho to -CHO) | 7.9 - 8.1 | 130 - 132 |
| Benzene Ring (meta to -CHO) | 8.4 - 8.6 | 135 - 138 |
| Pyrimidine Ring (H5) | 7.3 - 7.5 | 118 - 121 |
| Pyrimidine Ring (H4/H6) | 8.8 - 9.0 | 157 - 160 |
| Methoxy (-OCH₃) | 3.9 - 4.1 | 55 - 58 |
UV-Visible Absorption Spectra Modeling
Time-Dependent Density Functional Theory (TD-DFT) is the standard computational method for simulating UV-Visible absorption spectra. nih.gov It calculates the excitation energies and oscillator strengths (ƒ) of electronic transitions between molecular orbitals. This allows for the prediction of the maximum absorption wavelengths (λmax) and provides insight into the nature of the transitions, such as π → π* or n → π*.
The UV-Vis spectrum of this compound is expected to be dominated by intense π → π* transitions associated with its extended conjugated system, which includes the benzaldehyde and methoxypyrimidine moieties. These transitions would likely result in strong absorption bands in the 250-350 nm range. A weaker n → π* transition, originating from the lone pair electrons of the carbonyl oxygen and pyrimidine nitrogens, might be observed as a shoulder at a longer wavelength. researchgate.net
Table 4: Predicted UV-Visible Absorption Data for this compound
| Predicted λmax (nm) | Calculated Oscillator Strength (ƒ) | Major Orbital Contribution (Transition Type) |
|---|---|---|
| ~320 - 350 | Low (< 0.1) | HOMO → LUMO (n → π) |
| ~270 - 300 | High (> 0.5) | HOMO-1 → LUMO (π → π) |
| ~230 - 260 | High (> 0.4) | HOMO → LUMO+1 (π → π*) |
Structure Activity Relationship Sar Studies Centered on the 4 4 Methoxypyrimidin 2 Yl Benzaldehyde Scaffold
Elucidating the Influence of the Pyrimidinyl-Benzaldehyde Linkage on Molecular Recognition and Biological Activity
Research into related structures has demonstrated the strategic importance of this linkage. For instance, in studies involving peptide-based inhibitors, a benzaldehyde (B42025) motif has been used to form a hydrazone bond, anchoring a small molecule fragment to a peptide sequence. rsc.org This approach allows for the exploration of interactions within a target's binding pocket. rsc.org A study on inhibitors for the SHANK1 PDZ protein-protein interaction provides a clear example. The affinity of a core peptide motif (TRL) was measured, and then compared to the affinity after forming a hydrazone with benzaldehyde. rsc.org The results showed a modest increase in affinity, suggesting that the aromatic fragment or the hydrazone bond itself contributes favorably to the interaction with the protein. rsc.org
Table 1: Impact of Benzaldehyde-Derived Linkage on Binding Affinity
| Compound/Fragment | Binding Affinity (KD, µM) | Reference |
|---|---|---|
| Core TRL Peptide Motif | 22 ± 3 | rsc.org |
| Hydrazone of TRL motif and Benzaldehyde | 16 ± 2 | rsc.org |
This table illustrates how the formation of a hydrazone linkage using a benzaldehyde moiety can enhance the binding affinity of a peptide fragment to its target protein.
The flexibility and nature of the linker are paramount for correctly positioning the two core moieties (pyrimidine and phenyl) within a binding site to maximize interactions like hydrogen bonding, hydrophobic interactions, and π-stacking. nih.govnih.gov The pyrimidine (B1678525) ring itself can act as a nucleobase mimic, potentially interfering with biological pathways involving DNA or RNA. The specific linkage in 4-(4-methoxypyrimidin-2-yl)benzaldehyde dictates the spatial relationship between these two key pharmacophoric elements, directly impacting its molecular recognition profile.
Impact of Substituent Modifications on the Pyrimidine Ring on Activity Modulation
The pyrimidine ring is a common scaffold in medicinal chemistry, and substitutions on this ring can dramatically alter biological activity. nih.govresearchgate.netekb.eg Numerous pyrimidine derivatives have been synthesized and shown to possess a wide array of pharmacological effects, including anti-inflammatory and anticancer properties. rsc.orgresearchgate.netresearchgate.net
A key factor in the activity of pyrimidine-based compounds is the nature and position of substituents on the ring. juniperpublishers.com A study investigating the inhibitory effects of pyrimidine derivatives on the enzyme Glutathione Reductase (GR) found that the presence of amino and chloro groups significantly influenced the compound's inhibitory potential. juniperpublishers.com The research determined that 4-amino-2,6-dichloropyrimidine (B161716) was the most effective inhibitor among the tested compounds, demonstrating that a combination of specific substituents can provide potent enzyme inhibition at low concentrations. juniperpublishers.com
Table 2: Impact of Substituents on Pyrimidine Ring on Glutathione Reductase (GR) Inhibition
| Compound | Substituents | Inhibition Constant (KI, µM) | Reference |
|---|---|---|---|
| Pyrimidine | None | 2.984 | juniperpublishers.com |
| 4-Amino-2-chloropyrimidine | 4-NH2, 2-Cl | 1.847 | juniperpublishers.com |
| 4-Amino-6-chloropyrimidine | 4-NH2, 6-Cl | 1.269 | juniperpublishers.com |
| 4-Amino-2,6-dichloropyrimidine | 4-NH2, 2,6-diCl | 0.979 | juniperpublishers.com |
This table demonstrates the structure-activity relationship of substituted pyrimidines, where the addition and position of chloro and amino groups progressively increase the inhibitory potency against the GR enzyme.
In the context of the this compound scaffold, the 4-methoxy group is an important feature. However, SAR studies suggest that exploring other substitutions is a valid strategy for modulating activity. For example, replacing the methoxy (B1213986) group with other electron-donating or electron-withdrawing groups, or adding substituents at other available positions on the pyrimidine ring, could fine-tune the molecule's electronic properties and steric profile, leading to enhanced potency or selectivity for a given biological target. nih.gov
Effect of Substitutions and Derivatizations on the Benzaldehyde Moiety on Ligand-Target Interactions
The benzaldehyde moiety is not merely a linker; its substitution pattern critically affects how the entire molecule interacts with its biological target. numberanalytics.com The aldehyde group itself can be oxidized to a carboxylic acid or reduced to an alcohol, offering avenues for creating derivatives with different properties.
A comprehensive study on analogues of 4-(Diethylamino)benzaldehyde (B91989) (DEAB), a known pan-inhibitor of aldehyde dehydrogenases (ALDHs), highlights the importance of substituents on the benzaldehyde ring. whiterose.ac.uknih.gov Researchers synthesized and tested a library of DEAB analogues to probe for isoform selectivity and potency. nih.gov Their findings revealed that specific substitutions could confer potent and selective inhibition against certain ALDH isoforms. whiterose.ac.uknih.gov For instance, compounds 18 and 19 were identified as excellent and potent competitive inhibitors of the ALDH3A1 isoform. whiterose.ac.uk
Table 3: Inhibitory Activity of Benzaldehyde Analogues against Aldehyde Dehydrogenase (ALDH) Isoforms
| Compound | Description | ALDH3A1 IC50 (µM) | ALDH3A1 Ki (µM) | Reference |
|---|---|---|---|---|
| DEAB | 4-(Diethylamino)benzaldehyde | 5.67 | N/A | whiterose.ac.uk |
| Compound 18 | DEAB Analogue | 1.61 | 0.30 ± 0.06 | whiterose.ac.uk |
| Compound 19 | DEAB Analogue | 1.29 | 0.24 ± 0.04 | whiterose.ac.uk |
This table showcases how modifications to the benzaldehyde scaffold can lead to inhibitors with significantly improved potency against a specific enzyme target compared to the parent compound.
Furthermore, the electronic nature of substituents on the benzaldehyde ring can influence protein conformation upon binding. nih.gov A study on para-substituted benzaldehyde derivatives showed that groups with stronger push/pull electronic strength had a greater effect on the conformation of human serum albumin (HSA). nih.gov This indicates that substitutions on the benzaldehyde portion of the this compound scaffold can modulate ligand-target interactions through both direct binding and allosteric effects on the target protein's structure. nih.gov
De Novo Design Principles and Lead Optimization Strategies Derived from SAR Analysis
The structure-activity relationship data gathered from modifying the this compound scaffold provides the fundamental principles for both de novo drug design and lead optimization. numberanalytics.comsaromics.com De novo design involves creating novel molecules from scratch, using computational models based on the structure of a biological target. nih.govnumberanalytics.com Lead optimization, conversely, is the process of refining an existing active compound (a "lead") to improve its therapeutic properties. nih.govpatsnap.com
SAR analysis is the bridge between these two strategies. numberanalytics.comsaromics.com The data from sections 4.2 and 4.3—showing how specific substituents on the pyrimidine and benzaldehyde rings affect activity—establishes a set of rules. These rules can guide de novo design algorithms to construct new molecules that incorporate favorable features, such as placing a dichlorinated amino-pyrimidine for GR inhibition or a specific dialkylamino group on benzaldehyde for ALDH inhibition. juniperpublishers.comwhiterose.ac.uk The goal is to design new molecules that fit the "fitness landscape" of the target, which is defined by the SAR. wiley-vch.de
For lead optimization, SAR data directs the chemical modifications. patsnap.comdanaher.com Starting with the this compound scaffold, a medicinal chemist would use the SAR findings to:
Enhance Efficacy: Systematically replace the 4-methoxy group on the pyrimidine ring with other substituents identified as beneficial for potency. patsnap.com
Improve Selectivity: Modify the substitution pattern on the benzaldehyde ring to favor binding to a specific target isoform over others, thereby reducing potential off-target effects. whiterose.ac.ukpatsnap.com
Optimize Pharmacokinetics: Make targeted chemical changes to improve properties like metabolic stability and bioavailability, a critical step in transforming a potent inhibitor into a viable drug candidate. patsnap.comresearchgate.net
Strategies like fragment-based design, where small molecular fragments are docked into a target's binding site and then linked together, can be informed by the SAR of the pyrimidinyl-benzaldehyde scaffold. rsc.orgcreative-biostructure.comnih.gov Ultimately, the detailed mapping of the binding site through iterative cycles of design, synthesis, and testing, all guided by SAR, is essential for developing novel and effective therapeutic agents. saromics.com
Molecular Docking and Ligand Target Interaction Profiling of 4 4 Methoxypyrimidin 2 Yl Benzaldehyde and Its Analogs
Identification of Potential Biological Targets through Computational Screening and Database Mining
Computational screening and data mining are pivotal initial steps in identifying the potential biological targets of a novel compound. For 4-(4-methoxypyrimidin-2-yl)benzaldehyde, this process involves comparing its structural and electronic features against libraries of known bioactive molecules and their corresponding targets. Analogs of this compound, particularly those containing pyrimidine (B1678525) and benzimidazole (B57391) scaffolds, have shown promise in various therapeutic areas, suggesting a range of proteins that could serve as potential targets.
Given that pyrimidine rings can act as mimics of purine (B94841) nucleobases, they have the potential to interact with a wide array of biopolymers. nih.gov This allows them to interfere with essential cellular processes, making enzymes involved in nucleic acid synthesis a plausible target class. nih.gov Furthermore, pyrimidine derivatives have been investigated as inhibitors of specific enzymes crucial for cell cycle regulation and survival. Molecular docking studies on related pyrimidine compounds have identified potential interactions with targets such as cyclin-dependent kinases (CDKs) and the anti-apoptotic protein Bcl-2. mdpi.comnih.gov The structural similarity of this compound to known inhibitors of these proteins suggests it may also bind to them.
Based on the activities of structurally related compounds, a list of potential biological targets for this compound can be proposed. These targets are often associated with antimicrobial and anticancer activities.
Table 1: Potential Biological Targets for this compound
| Potential Target Class | Specific Examples | Rationale for Selection |
|---|---|---|
| Cyclin-Dependent Kinases (CDKs) | CDK2, CDK7 | Pyrimidine scaffolds are common in CDK inhibitors; crucial for cancer cell cycle progression. nih.gov |
| Anti-Apoptotic Proteins | Bcl-2 | Pyrimidine-based compounds have been docked into the ligand-binding domain of Bcl-2. mdpi.com |
| Bacterial Enzymes | DNA Gyrase, Dihydrofolate Reductase | Benzimidazole derivatives, structurally related to the compound's potential metabolites, can inhibit bacterial nucleic acid synthesis. nih.gov |
| Tyrosinases | Polyphenol Oxidases (PPOs) | Substituted benzaldehydes are known competitive inhibitors of tyrosinases. researchgate.net |
Characterization of Binding Modes and Key Interaction Motifs
Understanding the precise way a ligand binds to its target is fundamental for mechanism-of-action studies and lead optimization. For this compound, the binding mode is dictated by a combination of hydrogen bonds, hydrophobic contacts, and aromatic interactions, facilitated by its distinct chemical features.
Hydrogen bonds are critical for the specificity and stability of ligand-protein interactions. The this compound molecule possesses several hydrogen bond acceptors. The nitrogen atoms within the pyrimidine ring are particularly important, as they can form strong N–H···N or C–H···N hydrogen bonds with amino acid residues in a protein's active site. mdpi.com The oxygen atom of the methoxy (B1213986) group and the carbonyl oxygen of the benzaldehyde (B42025) group also serve as potential hydrogen bond acceptors. nih.govresearchgate.net In a protein binding pocket, these groups can interact with donor residues such as arginine, lysine (B10760008), histidine, or serine. mdpi.com
The aromatic benzaldehyde and pyrimidine rings contribute significantly to the molecule's binding affinity through hydrophobic and van der Waals interactions. These non-specific forces are crucial for anchoring the ligand within the typically nonpolar interior of a protein's binding pocket. The phenyl and pyrimidine rings can establish favorable contacts with hydrophobic amino acid side chains, including alanine, valine, leucine, and isoleucine. nih.gov
The presence of two aromatic systems—the benzene (B151609) ring and the pyrimidine ring—allows for various π-interactions. These can include π-π stacking, where the aromatic rings of the ligand and protein residues (e.g., phenylalanine, tyrosine, tryptophan) align in a parallel or offset fashion. Additionally, cation-π interactions can occur with positively charged residues like lysine and arginine. These aromatic interactions are highly directional and contribute substantially to the binding energy and orientation of the ligand within the active site. researchgate.net
Table 2: Key Interaction Motifs of Pyrimidine-Benzaldehyde Scaffolds
| Interaction Type | Potential Ligand Moiety | Key Interacting Amino Acid Residues |
|---|---|---|
| Hydrogen Bonding (Acceptor) | Pyrimidine Nitrogens, Methoxy Oxygen, Carbonyl Oxygen | Arginine (Arg), Lysine (Lys), Histidine (His), Serine (Ser), Asparagine (Asn), Glutamine (Gln) |
| Hydrophobic Interactions | Phenyl Ring, Pyrimidine Ring, Methyl Group | Alanine (Ala), Valine (Val), Leucine (Leu), Isoleucine (Ile), Proline (Pro), Methionine (Met) |
| Pi-Stacking/Aromatic | Phenyl Ring, Pyrimidine Ring | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp), Histidine (His) |
Allosteric Modulation and Conformational Changes in Target Macromolecules Induced by Ligand Binding
Beyond binding to the primary active (orthosteric) site, ligands can also bind to secondary, or allosteric, sites on a protein. Allosteric modulators can induce conformational changes in the protein, which in turn affects the activity at the primary site. rsc.org This can manifest as either positive cooperativity (enhancing primary ligand affinity or efficacy) or negative cooperativity (reducing it). rsc.org
For a molecule like this compound, binding to an allosteric pocket could trigger subtle shifts in the protein's tertiary structure. Such conformational changes can alter the dynamics and accessibility of the active site. For instance, studies on N-methyl-D-aspartate receptors (NMDARs) have shown that positive allosteric modulators can alter the surface dynamics and diffusion of the receptor, counteracting pathogenic effects. nih.gov While specific allosteric targets for this compound are not yet identified, its potential to act as an allosteric modulator remains an important area for future computational and experimental investigation. The identification of such an effect would require demonstrating that the ligand binds to a site distinct from the endogenous ligand's binding site and that it modulates the protein's function in a saturable manner. rsc.org
Molecular Dynamics Simulations to Refine Binding Poses and Dynamics in Complex Biological Systems
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex in a simulated physiological environment. MD simulations are used to refine the initial binding poses obtained from docking and to assess the stability of the ligand-protein complex over time. pensoft.net
By simulating the movements of atoms over a period, MD can reveal important information about the flexibility of the ligand and the protein, the role of water molecules in the binding interface, and the persistence of key interactions like hydrogen bonds. researchgate.net For pyrimidine-based inhibitors, MD simulations have been used to study their binding selectivity with different kinases, providing insights into the structural basis of their specificity. nih.gov Key metrics analyzed from MD trajectories include the root-mean-square deviation (RMSD) to assess the stability of the complex, and root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. These simulations can also be used to calculate binding free energies, offering a more accurate prediction of binding affinity than docking scores alone. nih.govpensoft.net
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Arginine |
| Lysine |
| Histidine |
| Serine |
| Alanine |
| Valine |
| Leucine |
| Isoleucine |
| Phenylalanine |
| Tyrosine |
| Tryptophan |
| Asparagine |
| Glutamine |
| Proline |
4 4 Methoxypyrimidin 2 Yl Benzaldehyde As a Privileged Scaffold in Rational Drug Design and Material Science
Scaffold-Hopping and Fragment-Linking Strategies Employing the Core Structure in Drug Discovery
The 4-(4-methoxypyrimidin-2-yl)benzaldehyde framework represents a privileged scaffold in medicinal chemistry, amenable to strategic modifications through scaffold-hopping and fragment-linking approaches. Scaffold hopping is a computational or experimental strategy used to identify isofunctional molecular structures with different core frameworks, aiming to discover novel compounds with improved properties such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles. The pyrimidine-benzaldehyde core of this compound offers distinct regions for such modifications.
In scaffold-hopping strategies, the pyrimidine (B1678525) ring can be replaced with other bioisosteric heterocycles to explore new chemical space while retaining key interactions with a biological target. For instance, the pyrimidine core could be hopped to other nitrogen-containing heterocycles like quinazolines, pyridopyrimidines, or even non-aromatic systems, to modulate the electronic and steric properties of the molecule. This approach has been successfully applied in the discovery of various kinase inhibitors and other therapeutic agents where the hinge-binding motif of the pyrimidine is crucial for activity.
Fragment-linking, another key strategy in fragment-based drug discovery (FBDD), can also effectively utilize the this compound scaffold. In this approach, low-molecular-weight fragments that bind to adjacent sites on a protein target are identified and then linked together to create a more potent lead compound. The benzaldehyde (B42025) moiety of the scaffold serves as a versatile chemical handle for linking with other fragments. For example, a fragment identified to bind to a sub-pocket of a target protein could be linked to the aldehyde group through various chemical reactions, such as reductive amination or Wittig reactions, to generate a larger, more potent molecule. The methoxypyrimidine portion of the scaffold can anchor the molecule to a specific region of the target, while the fragment linked to the benzaldehyde explores additional binding interactions.
Table 1: Scaffold-Hopping and Fragment-Linking Strategies
| Strategy | Description | Application with this compound |
|---|---|---|
| Scaffold-Hopping | Replacement of the core scaffold with a bioisosteric equivalent to generate novel chemotypes with improved properties. | The pyrimidine ring can be replaced with other heterocycles like quinazoline or pyridine to alter physicochemical properties while maintaining key binding interactions. |
| Fragment-Linking | Connecting two or more fragments that bind to adjacent sites on a target protein to create a high-affinity ligand. | The benzaldehyde group can act as a reactive handle to link with other fragments, while the methoxypyrimidine core serves as an anchor. |
Design of Targeted Inhibitors and Modulators Based on the Pyrimidine-Benzaldehyde Framework
The this compound framework is a versatile starting point for the rational design of targeted inhibitors and modulators of various biological targets, particularly enzymes such as kinases and metabolic enzymes. The pyrimidine ring is a well-established pharmacophore in numerous approved drugs, often acting as a bioisostere of the adenine base in ATP and forming key hydrogen bonds with the hinge region of protein kinases. The methoxy (B1213986) group on the pyrimidine ring can be strategically modified to enhance binding affinity and selectivity, while the benzaldehyde moiety provides a convenient point for derivatization to explore interactions with other regions of the target protein.
For instance, in the design of kinase inhibitors, the 2-aminopyrimidine scaffold is a common feature. While the subject compound has a methoxy group at the 4-position of the pyrimidine ring, this can be readily converted to an amino group, or the entire scaffold can be used as a template for designing new inhibitors. The benzaldehyde group can be functionalized to introduce substituents that can interact with the solvent-exposed region of the kinase active site, thereby improving potency and selectivity.
Beyond kinases, pyrimidine-based compounds have been investigated as inhibitors of a wide range of enzymes. For example, derivatives of pyrimidine have shown inhibitory activity against cyclooxygenase (COX) enzymes, which are involved in inflammation. The design of such inhibitors often involves the introduction of bulky hydrophobic groups to fill the hydrophobic pocket of the COX active site. The benzaldehyde group of this compound can be elaborated with various aryl or alkyl groups to achieve this.
Furthermore, pyrimidine derivatives have been explored as α-glucosidase inhibitors for the management of diabetes. In this context, the pyrimidine core can mimic the carbohydrate substrate, and modifications to the benzaldehyde portion can enhance interactions with the enzyme's active site. The design process for these targeted inhibitors often involves computational modeling, such as molecular docking, to predict the binding mode and affinity of the designed compounds before their synthesis and biological evaluation.
Table 2: Examples of Targeted Inhibitors Based on Pyrimidine Scaffolds
| Target Class | Design Strategy | Potential Role of this compound |
|---|---|---|
| Protein Kinases | Utilize the pyrimidine ring as a hinge-binder and derivatize the benzaldehyde to target the solvent-exposed region. | The pyrimidine core can mimic adenine, and the benzaldehyde allows for the introduction of specificity-determining groups. |
| Cyclooxygenase (COX) | Introduce hydrophobic moieties to occupy the enzyme's active site pocket. | The benzaldehyde can be functionalized with aryl groups to enhance hydrophobic interactions. |
| α-Glucosidase | Design molecules that mimic the natural carbohydrate substrate. | The pyrimidine-benzaldehyde scaffold can be modified to create substrate mimetics with enhanced binding affinity. |
Computational Approaches for In Silico ADME Prediction in Early-Stage Design (Methodology Focus)
The early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical in drug discovery to reduce the high attrition rates of drug candidates in later stages of development. In silico methods provide a rapid and cost-effective way to predict these properties from the chemical structure of a compound. For molecules based on the this compound scaffold, various computational methodologies can be employed.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Models for ADME
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. chemimpex.com These models are built using a set of compounds with known activities or properties (the training set) and are then used to predict the properties of new, untested compounds.
The general workflow for developing a QSAR/QSPR model for ADME prediction involves several key steps:
Data Collection and Curation: A dataset of compounds with experimentally determined ADME properties (e.g., solubility, permeability, metabolic stability) is compiled. For pyrimidine-based compounds, this data can be sourced from public databases or proprietary corporate databases.
Molecular Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These descriptors can be 1D (e.g., molecular weight, logP), 2D (e.g., topological indices), or 3D (e.g., molecular shape).
Feature Selection: From the large pool of calculated descriptors, a subset of the most relevant descriptors is selected to build the model. This step is crucial to avoid overfitting and to create a robust and interpretable model.
Model Building: A mathematical model is then built using statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms.
Model Validation: The predictive power of the model is rigorously assessed using various validation techniques, including internal validation (e.g., cross-validation) and external validation (using a separate test set of compounds not used in model building).
For pyrimidine derivatives, QSAR models have been successfully developed to predict various properties, including their potential as anticancer agents by inhibiting specific receptors. chemimpex.com
Machine Learning and Artificial Intelligence Applications in Predictive ADME Modeling
In recent years, machine learning (ML) and artificial intelligence (AI) have become increasingly powerful tools for ADME prediction, often outperforming traditional QSAR models. alfa-chemistry.comnih.gov These methods can capture complex, non-linear relationships between chemical structure and ADME properties.
Several ML algorithms are commonly used in ADME modeling:
Support Vector Machines (SVM): A powerful classification and regression method that can handle high-dimensional data.
Random Forest (RF): An ensemble learning method that builds multiple decision trees and combines their predictions to improve accuracy and reduce overfitting.
Artificial Neural Networks (ANN) and Deep Learning (DL): These methods, inspired by the structure of the human brain, are capable of learning highly complex patterns from large datasets. researchgate.net Deep learning models, in particular, have shown great promise in ADME prediction. researchgate.net
The application of ML and AI in ADME prediction for compounds like this compound involves representing the molecular structure in a machine-readable format, such as molecular fingerprints or graph-based representations. The model is then trained on large datasets of compounds with known ADME properties to learn the underlying structure-property relationships. These trained models can then be used to predict the ADME profile of novel compounds, helping to prioritize the most promising candidates for synthesis and experimental testing.
Table 3: Computational ADME Prediction Methodologies
| Methodology | Description | Key Algorithms/Techniques |
|---|---|---|
| QSAR/QSPR | Mathematical models that correlate chemical structure with biological activity or physicochemical properties. | Multiple Linear Regression (MLR), Partial Least Squares (PLS) |
| Machine Learning/AI | Algorithms that can learn complex, non-linear relationships from data to make predictions. | Support Vector Machines (SVM), Random Forest (RF), Artificial Neural Networks (ANN), Deep Learning (DL) |
Potential Applications in Functional Materials and Catalysis
Beyond its applications in drug discovery, the this compound scaffold possesses structural features that make it a promising candidate for applications in material science and catalysis. The combination of an electron-deficient pyrimidine ring and a reactive benzaldehyde group provides opportunities for the synthesis of novel functional materials and ligands for catalysis.
Pyrimidine derivatives are known to be valuable building blocks for organic electronic materials due to their electron-deficient nature, which facilitates electron transport. researchgate.net This property makes them suitable for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. alfa-chemistry.com The this compound molecule could be incorporated into larger conjugated systems to create materials with tailored electronic and optical properties. The benzaldehyde group can be used to extend the conjugation through reactions such as the Wittig or Horner-Wadsworth-Emmons reaction, leading to the formation of push-pull chromophores with potential applications in non-linear optics or as fluorescent sensors.
In the field of catalysis, the nitrogen atoms of the pyrimidine ring can act as coordination sites for metal ions, making pyrimidine-containing molecules attractive as ligands in coordination chemistry. chemimpex.com The this compound scaffold can be used to synthesize ligands for various catalytic applications. For example, the aldehyde group can be converted into other functional groups, such as an imine or an alcohol, which can also coordinate to metal centers. The resulting metal complexes could find applications in a variety of catalytic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The electronic properties of the pyrimidine ring can influence the catalytic activity of the metal center, allowing for the fine-tuning of the catalyst's performance.
Table 4: Potential Applications in Material Science and Catalysis
| Field | Potential Application | Key Structural Features |
|---|---|---|
| Functional Materials | Organic electronics (OLEDs, OFETs), fluorescent sensors, non-linear optical materials. | Electron-deficient pyrimidine ring, extended conjugation possible through the benzaldehyde group. |
| Catalysis | Ligands for metal-catalyzed reactions (e.g., cross-coupling, hydrogenation). | Coordinating nitrogen atoms of the pyrimidine ring, versatile benzaldehyde handle for further functionalization. |
Future Perspectives and Emerging Research Avenues for 4 4 Methoxypyrimidin 2 Yl Benzaldehyde Derivatives
Integration of Advanced Computational Techniques for Enhanced Predictive Power in Molecular Design
The design of novel derivatives of 4-(4-Methoxypyrimidin-2-YL)benzaldehyde can be significantly accelerated and refined through the use of advanced computational tools. In silico methods are becoming indispensable in modern drug discovery for predicting molecular properties and interactions, thereby reducing the time and cost associated with synthesizing and testing new compounds. nih.govmdpi.com
Future efforts will likely involve a suite of computational strategies:
Molecular Docking: This technique can predict the binding orientation of derivatives within the active site of a target protein. For instance, docking studies on benzaldehyde (B42025) analogues have been used to investigate their potential as inhibitors of enzymes like extracellular signal-regulated kinase 2 (ERK2) and fibroblast growth factor receptor 2 (FGFR2). nih.gov Similar approaches can identify the most promising derivatives of this compound for specific biological targets.
Density Functional Theory (DFT): DFT calculations are employed to understand the electronic structure, reactivity, and spectroscopic properties of molecules. mdpi.comresearchgate.net These calculations can help in predicting the molecule's stability, reactivity sites, and vibrational frequencies, guiding the synthetic process. researchgate.net
ADMET Profiling: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities is crucial. nih.gov Computational tools can forecast these properties, allowing researchers to prioritize compounds with favorable drug-like characteristics and minimize late-stage failures. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to establish a mathematical relationship between the chemical structure of the derivatives and their biological activity. This allows for the prediction of the activity of novel, unsynthesized compounds.
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic view of the binding stability and conformational changes that are not apparent in static docking models. researchgate.net
By integrating these computational techniques, researchers can build robust models to design derivatives with enhanced potency, selectivity, and pharmacokinetic profiles.
High-Throughput Synthesis and Screening of Chemical Libraries Based on the Compound Scaffold
To fully explore the chemical space around the this compound scaffold, high-throughput synthesis (HTS) and screening methodologies are essential. The aldehyde functional group is particularly amenable to a variety of chemical reactions, such as reductive amination, Wittig reactions, and condensations, making it an ideal handle for creating large, diverse chemical libraries.
The process involves:
Parallel Synthesis: Utilizing automated or semi-automated synthesis platforms to generate a large number of derivatives in parallel. For example, by reacting the parent aldehyde with a diverse set of amines, hydrazines, or other nucleophiles, a library of hundreds or thousands of unique compounds can be rapidly produced. nih.gov
High-Throughput Screening (HTS): The resulting chemical library is then screened against a panel of biological targets using automated, miniaturized assays. This allows for the rapid identification of "hits"—compounds that exhibit a desired biological activity.
Hit-to-Lead Optimization: The initial hits from HTS are then subjected to further chemical modification and biological testing to improve their potency, selectivity, and drug-like properties, a process that can also be guided by the computational methods mentioned previously.
This combination of large-scale synthesis and rapid screening dramatically increases the probability of discovering novel compounds with significant therapeutic or functional potential.
Exploration of Novel Biological Targets and Broadened Therapeutic Applications
While derivatives of similar pyrimidine-benzaldehyde structures have shown promise, particularly as anticancer agents, the full spectrum of biological activity for this compound derivatives remains largely unexplored. researchgate.net Future research should focus on screening these compounds against a wider array of biological targets to uncover new therapeutic applications.
Potential areas of exploration include:
Anticancer Activity: Building on existing research, derivatives can be evaluated against a broad panel of cancer cell lines. nih.govresearchgate.net Research on related compounds suggests potential mechanisms like the inhibition of key kinases (e.g., EGFR, VEGFR-2) or interference with nuclear receptors like retinoid X receptor alpha (RXRα), which can induce apoptosis in cancer cells. nih.govnih.govresearchgate.net
Antimicrobial Properties: The pyrimidine (B1678525) core is a common feature in many antimicrobial agents. Derivatives should be tested for activity against a range of pathogenic bacteria and fungi, as has been done for related methoxy (B1213986) benzaldehyde derivatives. researchgate.net
Enzyme Inhibition: Many enzymes are validated drug targets. Screening against enzyme families such as aldehyde dehydrogenases (ALDHs), histone deacetylases (HDACs), or cyclooxygenases (COXs) could reveal novel inhibitors. sigmaaldrich.cnwhiterose.ac.uk For example, analogues of 4-(diethylamino)benzaldehyde (B91989) have been identified as potent inhibitors of ALDH isoforms, which are overexpressed in certain cancers. whiterose.ac.uk
Receptor Modulation: The scaffold could be used to develop ligands for various G-protein coupled receptors (GPCRs) or ion channels, such as the transient receptor potential vanilloid type 1 (TRPV1). sigmaaldrich.cn
Systematic screening will be key to unlocking new and unexpected biological activities, thus broadening the therapeutic potential of this chemical class.
Development of Multi-Target Ligands and Functional Materials
The unique structure of this compound and its derivatives also opens avenues for applications beyond traditional single-target pharmaceuticals.
Multi-Target Ligands: Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. There is a growing interest in developing single molecules that can modulate several targets simultaneously. The this compound scaffold could be elaborated to incorporate pharmacophores known to interact with different targets, creating dual- or multi-target agents. For example, research on related structures has led to the development of dual inhibitors for EGFR variants. nih.gov This approach can lead to improved efficacy and a reduced likelihood of drug resistance.
Functional Materials: The electronic properties of the pyrimidine ring, combined with the reactivity of the aldehyde, make these compounds interesting candidates for materials science applications. Derivatives could be explored for their potential use in:
Organic Electronics: As components in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).
Sensors: As chemical sensors where binding of an analyte to a modified derivative results in a detectable optical or electronic signal.
Polymers: As monomers for the synthesis of novel polymers with specific thermal, optical, or mechanical properties.
The exploration of these non-medical applications represents an exciting and innovative future direction for this versatile class of compounds.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-(4-Methoxypyrimidin-2-YL)benzaldehyde, and how can reaction regioselectivity be optimized?
- Methodological Answer : The compound is typically synthesized via condensation reactions between pyrimidine derivatives and benzaldehyde precursors. For example, regioselective coupling can be achieved using palladium-catalyzed cross-coupling under inert conditions. To optimize regioselectivity, monitor reaction progress via thin-layer chromatography (TLC) and adjust solvent polarity (e.g., DMF for polar intermediates) . Post-synthesis purification via column chromatography (silica gel, chloroform:methanol gradient) is recommended.
Q. How can spectroscopic techniques (NMR, HPLC) be employed to characterize this compound?
- Methodological Answer :
- NMR : Use - and -NMR in deuterated DMSO to confirm the aldehyde proton (δ 9.8–10.2 ppm) and methoxy group (δ 3.8–4.0 ppm). Pyrimidine ring protons appear as distinct doublets (δ 7.5–8.5 ppm) .
- HPLC : Derivatize the aldehyde group with 4-(diethylamino)benzaldehyde (DEAB) under acidic conditions to enhance UV detection sensitivity (λ = 254 nm). Validate the method using a C18 column and acetonitrile:water (70:30) mobile phase .
Q. What crystallization strategies are effective for obtaining high-quality single crystals of this compound?
- Methodological Answer : Slow evaporation from a chloroform:methanol (2:1) mixture at 4°C yields suitable crystals. For challenging cases, employ vapor diffusion with hexane as an antisolvent. Verify crystal quality via X-ray diffraction (XRD) using SHELX software for structure refinement .
Advanced Research Questions
Q. How can computational tools like AutoDock Vina and PCM models predict the compound’s binding interactions and solvent effects?
- Methodological Answer :
- Docking : Use AutoDock Vina with a Lamarckian genetic algorithm to model ligand-receptor interactions. Set exhaustiveness to 20 and grid dimensions to cover the active site (e.g., 25 Å). Analyze hydrogen bonds and π-π stacking using PyMOL .
- Solvent Effects : Apply the Polarizable Continuum Model (PCM) with integral equation formalism (IEF-PCM) to compute solvation free energy in anisotropic solvents like DMSO. Use Gaussian09 with B3LYP/6-31G* basis set for accurate electrostatic potential surfaces .
Q. What strategies resolve contradictions in crystallographic data refinement for this compound?
- Methodological Answer : If SHELXL refinement yields high R-factors (>5%), check for twinning using PLATON’s TwinRotMat. For disordered methoxypyrimidine moieties, apply restraints (SIMU/DELU) to thermal parameters. Validate with independent software like Olex2 for electron density maps .
Q. How can noncovalent interactions (e.g., van der Waals, hydrogen bonds) be experimentally and computationally mapped?
- Methodological Answer : Use Quantum Theory of Atoms in Molecules (QTAIM) to analyze electron density topology (critical points, bond paths) from XRD data. Complement with Non-Covalent Interaction (NCI) plots in Multiwfn to visualize steric and electrostatic interactions .
Q. What are the mechanistic pathways for regioselective functionalization of the pyrimidine ring in this compound?
- Methodological Answer : Employ density functional theory (DFT) at the M06-2X/cc-pVTZ level to model transition states for electrophilic substitution. Experimentally, use -labeled reagents and -NMR to track regioselectivity in nitration or halogenation reactions .
Q. How does solvent polarity influence the compound’s stability and reactivity in nucleophilic addition reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
